N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a quinoline derivative, a thiophene ring, and a cyclopentanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide likely involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the methoxyacetyl group, and the coupling with the thiophene and cyclopentanecarboxamide moieties. Typical synthetic routes may involve:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Methoxyacetyl Group: This step may involve acylation reactions using methoxyacetyl chloride in the presence of a base.
Coupling with Thiophene and Cyclopentanecarboxamide: This could involve Suzuki or Stille coupling reactions for the thiophene ring and amide bond formation for the cyclopentanecarboxamide.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyacetyl group or the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups or the quinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the bioactivity of quinoline and thiophene derivatives.
Medicine
In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, used as an antimalarial.
Thiophene Derivatives: Like pioglitazone, used as an antidiabetic.
Cyclopentanecarboxamide Derivatives: These are less common but could include various synthetic intermediates.
Uniqueness
The uniqueness of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide lies in its combination of these three distinct moieties, which could confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-27-15-20(25)24-12-4-6-16-8-9-17(14-18(16)24)23-21(26)22(10-2-3-11-22)19-7-5-13-28-19/h5,7-9,13-14H,2-4,6,10-12,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVZTQGQMLHJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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